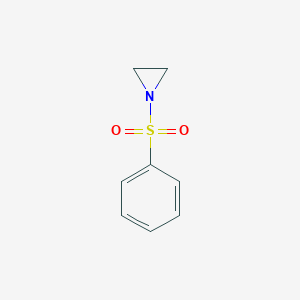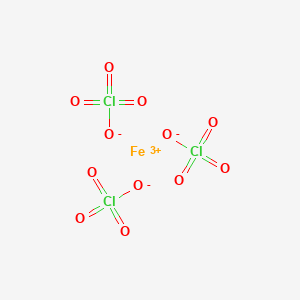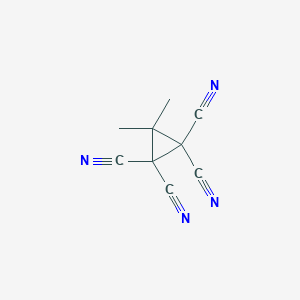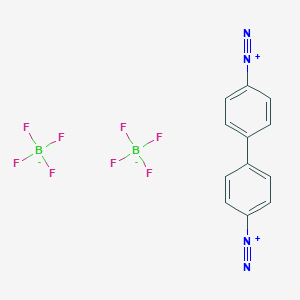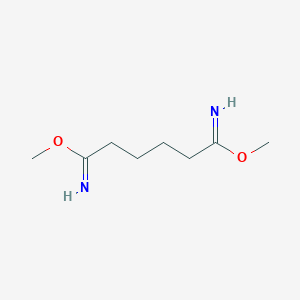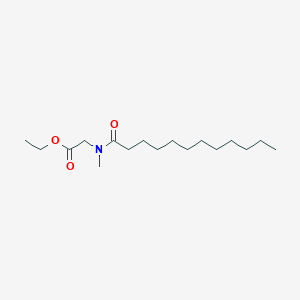
Lutetium(III) iodide
Overview
Description
Lutetium(III) iodide is an inorganic compound consisting of iodine and lutetium, with the chemical formula of LuI3 . It is a brown, very hygroscopic solid with a bismuth (III) iodide-type crystal structure . In air, it quickly absorbs moisture and forms hydrates .
Synthesis Analysis
Lutetium(III) iodide can be obtained by reacting lutetium with iodine . The reaction is as follows: 2 Lu + 3 I2 → LuI3 . Lutetium(III) iodide can also be obtained by reacting metallic lutetium with mercury iodide in vacuum at 500 °C . The reaction is as follows: 2 Lu + 3 HgI2 → 2 LuI3 + 3 Hg . The elemental mercury generated in the reaction can be removed by distillation .Molecular Structure Analysis
The molecular structure of Lutetium(III) iodide is LuI3 . It is a brown, very hygroscopic solid with a bismuth (III) iodide-type crystal structure .Chemical Reactions Analysis
Lutetium(III) iodide is used in various reactions. For instance, it is used in the production of laser crystals . It also has specialized uses in ceramics, glass, phosphors, and lasers .Physical And Chemical Properties Analysis
Lutetium(III) iodide is a brown, very hygroscopic solid . It has a density of 5.60 g/cm^3 , a melting point of 1050 °C , and a boiling point of 1210 °C . In air, it quickly absorbs moisture and forms hydrates . The corresponding oxide iodide is also readily formed at elevated temperature .Scientific Research Applications
Preparation of Lutetium(III) iodide
Lutetium(III) iodide is an inorganic compound consisting of iodine and lutetium, with the chemical formula of LuI3 . It can be obtained by reacting lutetium with iodine . It can also be obtained by reacting metallic lutetium with mercury iodide in a vacuum at 500 °C .
Physical and Chemical Properties
Lutetium(III) iodide is a brown, very hygroscopic solid with a bismuth (III) iodide-type crystal structure . In air, it quickly absorbs moisture and forms hydrates . The corresponding oxide iodide is also readily formed at elevated temperatures .
Use in PET Scanners
Lutetium(III) iodide doped with cerium is designed for use in Positron Emission Tomography (PET) scanners . PET scanners are used in medical imaging to visualize the functioning of tissues and organs in the body.
Radiation Detection
Lutetium iodide can be used together with yttrium iodide and gadolinium iodide in LuI3-YI3-GdI3 scintillators to detect neutron and gamma radiation . This application is particularly useful in nuclear physics and radiation therapy.
Radiopharmaceuticals in Medicine
Lutetium, particularly its isotope lutetium-177 (177Lu), has emerged as a significant player in the field of radiopharmaceuticals . Its unique properties and applications have made it a valuable tool in diagnostic imaging and targeted radiotherapy, especially in treating various cancers .
Treatment of Lymphoma
Research is ongoing to explore the use of 177Lu in treating certain types of lymphoma . It could offer a targeted approach to destroy lymphoma cells while sparing healthy tissue .
Treatment of Leukaemia
There is investigative work on the use of 177Lu for certain types of leukaemia . This could potentially provide a new treatment option for patients with this type of cancer .
Nanotechnology
Lutetium iodide is available in high purity, submicron, and nanopowder forms . This suggests potential applications in nanotechnology, where materials with small particle sizes can exhibit unique properties.
Safety And Hazards
Lutetium(III) iodide is classified as a warning substance . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
triiodolutetium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Lu/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOCXFRGADJTKP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Lu](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Lu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065649 | |
| Record name | Lutetium iodide (LuI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6802 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Lutetium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9154 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lutetium(III) iodide | |
CAS RN |
13813-45-1 | |
| Record name | Lutetium iodide (LuI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lutetium iodide (LuI3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lutetium iodide (LuI3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lutetium iodide (LuI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lutetium triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the size of the lanthanoid ion influence the crystal structure of octakis(DMSO)lanthanoid(III) iodides?
A1: The research demonstrates that the size of the lanthanoid(III) ion directly impacts the crystal structure of octakis(DMSO)lanthanoid(III) iodides []. Larger lanthanoid ions, such as Lanthanum(III), Cerium(III), and Praseodymium(III), result in an orthorhombic crystal structure (space group Pbca). In contrast, smaller lanthanoid ions, like Neodymium(III), Samarium(III), Gadolinium(III), Dysprosium(III), Erbium(III), Lutetium(III), and Yttrium(III), lead to a monoclinic crystal structure (space group P21/n) []. This difference highlights the influence of ionic radii on packing arrangements within the crystal lattice.
Q2: What spectroscopic techniques were used to characterize the Lutetium(III) iodide complex and what information do they provide?
A2: The researchers utilized both Raman and Infrared (IR) spectroscopy to analyze the Lutetium(III) iodide complex alongside other lanthanoid(III) iodide complexes []. These vibrational spectroscopic techniques provide insights into the bonding characteristics within the complex. Specifically, analysis of the Ln-O and S-O stretching modes, coupled with normal coordinate analysis, allowed for determination of force constants. The study observed an increase in force constants with decreasing Ln-O bond distances, indicating a correlation between bond strength and ionic size within the lanthanoid series [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



